3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride 3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2230806-97-8
VCID: VC4690692
InChI: InChI=1S/C8H13NO2.ClH/c10-7(11)8-2-1-6(3-8)4-9-5-8;/h6,9H,1-5H2,(H,10,11);1H
SMILES: C1CC2(CC1CNC2)C(=O)O.Cl
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.66

3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride

CAS No.: 2230806-97-8

Cat. No.: VC4690692

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.66

* For research use only. Not for human or veterinary use.

3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride - 2230806-97-8

Specification

CAS No. 2230806-97-8
Molecular Formula C8H14ClNO2
Molecular Weight 191.66
IUPAC Name 3-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c10-7(11)8-2-1-6(3-8)4-9-5-8;/h6,9H,1-5H2,(H,10,11);1H
Standard InChI Key YXABRFOUPDUXPM-UHFFFAOYSA-N
SMILES C1CC2(CC1CNC2)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s bicyclic framework consists of a seven-membered ring system fused with a five-membered ring, creating a rigid three-dimensional structure. Key features include:

  • Nitrogen placement: The nitrogen atom at position 3 contributes to basicity and hydrogen-bonding capabilities.

  • Carboxylic acid group: Positioned at the 1st carbon, this moiety enables salt formation and participation in conjugation reactions.

  • Chloride counterion: Enhances crystallinity and aqueous solubility .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H14ClNO2\text{C}_8\text{H}_{14}\text{ClNO}_2
Molecular Weight191.65 g/mol
CAS Number2230806-97-8
DensityNot Available
Boiling PointNot Available

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 3-azabicyclo[3.2.1]octane derivatives typically involves multistep strategies:

  • Cyclization: Starting from adipic acid derivatives, acid chlorination and cyclization form the bicyclic core.

  • Functionalization: Introduction of the carboxylic acid group via hydrolysis or oxidation of intermediate esters .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

A notable method from recent literature involves enantioselective construction of the azabicyclo[3.2.1]octane scaffold using chiral catalysts to control stereochemistry. For example, intermediate Boc-protected derivatives (e.g., 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid, CAS: 1250997-29-5) are deprotected to yield the target compound .

Key Reactions

  • Amide Coupling: The carboxylic acid reacts with amines to form amides, useful in prodrug design .

  • Decarboxylation: Under acidic conditions, loss of CO2_2 generates secondary amines for further alkylation.

  • N-Alkylation: The bridgehead nitrogen undergoes alkylation with halides or epoxides .

Pharmacological Applications

Neurotransmitter Receptor Modulation

Structural analogs of this compound exhibit affinity for NMDA receptors and opioid receptors:

  • NMDA Antagonism: The rigid bicyclic structure mimics glutamate, enabling competitive inhibition at the NR2B subunit. This activity is under investigation for neurodegenerative diseases like Alzheimer’s.

  • Opioid Receptor Interactions: Derivatives act as μ-opioid receptor antagonists, reducing side effects like respiratory depression while retaining analgesia.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

Pyrazole-azabicyclo[3.2.1]octane sulfonamides, such as ARN19689, inhibit NAAA—an enzyme regulating anti-inflammatory lipids . Optimized derivatives show IC50_{50} values below 0.05 μM, with improved pharmacokinetic profiles .

Table 2: Inhibitory Activity of Azabicyclo Derivatives

CompoundTargetIC50_{50}Lipophilicity (LogP)Source
ARN19689h-NAAA0.042 μM2.1
Parent Hith-NAAA1.09 μM3.8

Structure-Activity Relationship (SAR) Insights

Role of Substituents

  • Ethoxymethyl Groups: Introducing ethoxymethyl chains (e.g., in ARN19689) enhances potency by 25-fold compared to unsubstituted analogs .

  • Sulfonamide Linkers: Pyrazole sulfonamides improve target selectivity and metabolic stability .

  • Bicyclic Rigidity: The scaffold’s conformation restricts rotational freedom, optimizing receptor binding.

Lipophilic Efficiency (LipE)

LipE values correlate with bioavailability. For ARN19689, a LipE of 6.83 reflects balanced hydrophobicity and potency .

Future Directions

  • Clinical Translation: Advance lead compounds like ARN19689 to preclinical trials for inflammatory diseases .

  • Stereochemical Optimization: Develop enantioselective syntheses to exploit chiral-dependent bioactivity.

  • Prodrug Development: Mask the carboxylic acid to enhance blood-brain barrier penetration .

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